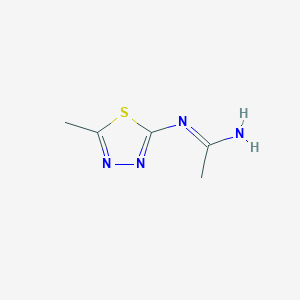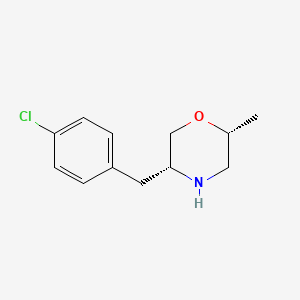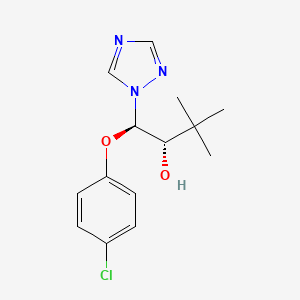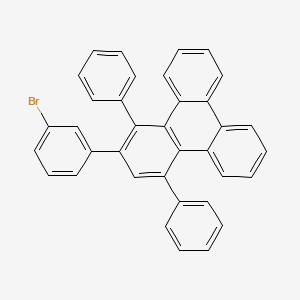
3-Bromo-2-iodophenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-iodophenylboronic acid is an organoboron compound with the molecular formula C6H5BBrIO2 and a molecular weight of 326.72 g/mol . This compound is characterized by the presence of both bromine and iodine atoms attached to a phenyl ring, along with a boronic acid group. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Méthodes De Préparation
The synthesis of 3-Bromo-2-iodophenylboronic acid typically involves the bromination and iodination of phenylboronic acid derivatives. One common method includes the use of bromine and iodine reagents under controlled conditions to achieve selective halogenation . Industrial production methods may involve similar halogenation processes, but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-Bromo-2-iodophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenol derivatives.
Reduction: Reduction reactions can convert the bromine and iodine substituents to hydrogen atoms, yielding phenylboronic acid.
Substitution: It participates in substitution reactions where the bromine or iodine atoms are replaced by other functional groups.
Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a notable reaction where this compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
3-Bromo-2-iodophenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: In biological research, it can be used to modify biomolecules and study their interactions. The boronic acid group can form reversible covalent bonds with diols, making it useful in the development of sensors and probes.
Medicine: It has potential applications in medicinal chemistry for the synthesis of drug candidates. The ability to form biaryl structures makes it valuable in the design of pharmaceuticals with improved efficacy and selectivity.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism by which 3-Bromo-2-iodophenylboronic acid exerts its effects is primarily through its participation in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The molecular targets in these reactions are typically aryl or vinyl halides, and the pathways involved include oxidative addition, transmetalation, and reductive elimination.
Comparaison Avec Des Composés Similaires
3-Bromo-2-iodophenylboronic acid can be compared with other similar compounds such as:
3-Bromophenylboronic acid: This compound lacks the iodine substituent and is used in similar cross-coupling reactions but may have different reactivity and selectivity.
2-Bromo-3-iodophenylboronic acid: This isomer has the bromine and iodine atoms in different positions, which can affect its chemical behavior and applications.
6-Bromo-2-fluoro-3-iodophenylboronic acid: The presence of a fluorine atom introduces additional electronic effects, potentially altering its reactivity in cross-coupling reactions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions.
Propriétés
Formule moléculaire |
C6H5BBrIO2 |
|---|---|
Poids moléculaire |
326.72 g/mol |
Nom IUPAC |
(3-bromo-2-iodophenyl)boronic acid |
InChI |
InChI=1S/C6H5BBrIO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H |
Clé InChI |
OOOCVHWQONXWHH-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=CC=C1)Br)I)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(chloromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13109422.png)

![[6-(Propylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B13109430.png)










![2-Methylfuro[3,4-d]pyrimidine-5,7-dione](/img/structure/B13109492.png)
